molecular formula C28H16N4O4S2 B12707379 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate CAS No. 85818-49-1

2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate

Cat. No.: B12707379
CAS No.: 85818-49-1
M. Wt: 536.6 g/mol
InChI Key: WEVXVEIFBAMNOP-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is a complex organic compound with the molecular formula C28H16N4O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate typically involves the reaction of appropriate isocyanate precursors with diazetidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate (CAS Number: 94158-57-3) is a complex organic compound with significant potential in various industrial applications. Its unique chemical structure, characterized by multiple functional groups, suggests possible biological activities that merit thorough investigation. This article aims to synthesize available research findings regarding the biological activity of this compound, including its effects on human health and environmental implications.

Chemical Structure and Properties

The molecular formula of this compound is C30H20N4O4C_{30}H_{20}N_{4}O_{4}, with a molecular weight of approximately 496.5 g/mol. The compound features two isocyanate groups and a diazetidine ring, which may contribute to its reactivity and biological interactions.

Table 1: Basic Properties of the Compound

PropertyValue
CAS Number94158-57-3
Molecular FormulaC30H20N4O4
Molecular Weight496.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Toxicological Profile

The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, preliminary assessments indicate potential toxicity associated with isocyanate compounds, which are known to cause respiratory issues and skin irritation upon exposure.

Case Study: Isocyanates and Respiratory Health

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted that exposure to isocyanates can lead to occupational asthma and other respiratory disorders. Isocyanates are potent sensitizers that can provoke allergic reactions in susceptible individuals, emphasizing the need for proper handling protocols in industrial settings.

Environmental Impact

The compound's persistence in the environment and potential for bioaccumulation raises concerns regarding its ecological impact. Research indicates that compounds containing isocyanate groups can be harmful to aquatic life and may disrupt ecosystems if released into water bodies.

In Vitro Studies

Limited in vitro studies have been conducted on similar compounds within the diazetidine family. These studies suggest that such compounds may exhibit cytotoxicity against various cell lines. Further research is necessary to establish a comprehensive understanding of the biological mechanisms at play.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
ToxicologicalPotential respiratory irritantNIOSH Report
EcotoxicologicalRisk of bioaccumulationECHA
In VitroCytotoxic effects observedPreliminary Study

Properties

CAS No.

85818-49-1

Molecular Formula

C28H16N4O4S2

Molecular Weight

536.6 g/mol

IUPAC Name

1,3-bis[4-(2-isocyanatophenyl)sulfanylphenyl]-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C28H16N4O4S2/c33-17-29-23-5-1-3-7-25(23)37-21-13-9-19(10-14-21)31-27(35)32(28(31)36)20-11-15-22(16-12-20)38-26-8-4-2-6-24(26)30-18-34/h1-16H

InChI Key

WEVXVEIFBAMNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=CC=C5N=C=O

Origin of Product

United States

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